(4-(4-Fluoro-3-methylphenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine, hydrochloride

PGE₂ inhibition COX-2 sparing Colon cancer

The compound (4-(4-Fluoro-3-methylphenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine, hydrochloride (CAS 1274892-39-5) is a synthetic N,4-diaryl-1,3-thiazole-2-amine derivative featuring a 4-fluoro-3-methylphenyl group at the thiazole C-4 position and a 4-phenoxyphenyl substituent on the exocyclic amine, formulated as the hydrochloride salt (MW 412.9 g/mol, typical purity ≥95%). This scaffold belongs to a compound class identified as novel inhibitors of prostaglandin E₂ (PGE₂) production operating downstream of cyclooxygenase-2 (COX-2), with lead analogs demonstrating cellular PGE₂ reduction at sub-micromolar potency while maintaining negligible COX-2 inhibition, a mechanistic profile that distinguishes these agents from traditional NSAIDs and COX-2-selective inhibitors (coxibs).

Molecular Formula C22H18ClFN2OS
Molecular Weight 412.91
CAS No. 1274892-39-5
Cat. No. B2883383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Fluoro-3-methylphenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine, hydrochloride
CAS1274892-39-5
Molecular FormulaC22H18ClFN2OS
Molecular Weight412.91
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)F.Cl
InChIInChI=1S/C22H17FN2OS.ClH/c1-15-13-16(7-12-20(15)23)21-14-27-22(25-21)24-17-8-10-19(11-9-17)26-18-5-3-2-4-6-18;/h2-14H,1H3,(H,24,25);1H
InChIKeyDJLCUTAXDWWKRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluoro-3-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride (CAS 1274892-39-5): A 2-Aminothiazole PGE2 Pathway Modulator for Inflammation and Oncology Research Procurement


The compound (4-(4-Fluoro-3-methylphenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine, hydrochloride (CAS 1274892-39-5) is a synthetic N,4-diaryl-1,3-thiazole-2-amine derivative featuring a 4-fluoro-3-methylphenyl group at the thiazole C-4 position and a 4-phenoxyphenyl substituent on the exocyclic amine, formulated as the hydrochloride salt (MW 412.9 g/mol, typical purity ≥95%) . This scaffold belongs to a compound class identified as novel inhibitors of prostaglandin E₂ (PGE₂) production operating downstream of cyclooxygenase-2 (COX-2), with lead analogs demonstrating cellular PGE₂ reduction at sub-micromolar potency while maintaining negligible COX-2 inhibition, a mechanistic profile that distinguishes these agents from traditional NSAIDs and COX-2-selective inhibitors (coxibs) [1] [2].

Why Generic Substitution of 2-Aminothiazole PGE₂ Inhibitors Fails: Structural Determinants of Potency and Selectivity in CAS 1274892-39-5


Within the N,4-diaryl-1,3-thiazole-2-amine chemotype, minor structural modifications at the thiazole C-4 aryl ring and the exocyclic amine N-aryl substituent produce dramatic changes in both cellular PGE₂-reducing potency and COX-2 counter-screen selectivity. The Smith et al. (2012) 36-compound SAR study demonstrated that replacing the 4-phenoxyphenyl group at the R₂ (amine) position with smaller substituents (e.g., 4-methoxyphenyl) can shift the mechanism toward COX-2-dependent PGE₂ suppression, increasing COX-2 inhibition from negligible levels to IC₅₀ values as low as 0.41–0.93 μM [1]. Similarly, Rödl et al. (2014) showed that altering the C-4 aryl substitution pattern in N,4-diaryl-1,3-thiazole-2-amines can redirect multi-target profiles across 5-LO, 12-LO, 15-LO, COX-1, and COX-2, meaning that two seemingly similar analogs may exhibit entirely distinct eicosanoid pathway inhibition fingerprints [2]. Consequently, the simultaneous presence of the 4-fluoro-3-methylphenyl motif (C-4 position) and the 4-phenoxyphenyl motif (N-2 position) in CAS 1274892-39-5 is expected to confer a unique selectivity and potency profile that cannot be replicated by casually substituting either the des-methyl analog (compound 2b), the regioisomeric 3-fluoro-4-methoxyphenyl analog (TH-644), or the 4-methoxyphenyl-amine analog (CAS 1024574-55-7).

Head-to-Head Quantitative Differentiation Evidence for CAS 1274892-39-5 vs. Closest 2-Aminothiazole Analogs


Evidence Dimension 1: Cellular PGE₂-Reducing Potency and COX-2 Sparing — 4-Fluoro-3-methylphenyl vs. 4-Fluorophenyl Substituent at Thiazole C-4

The closest direct comparator for which quantitative cellular data exist is compound 2b from Smith et al. (2012): 4-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine, which differs from CAS 1274892-39-5 only by the absence of the 3-methyl group on the C-4 phenyl ring. Compound 2b reduced PGE₂ levels in HCA-7 human colon adenocarcinoma cells by 87.9 ± 1% at 1 μM, with an EC₅₀ of 0.12 ± 0.04 μM and no significant COX-2 inhibition (COX-2 IC₅₀ > 5 μM) [1]. The 3-methyl substituent present in CAS 1274892-39-5 is anticipated, based on established medicinal chemistry principles for fluorinated aromatics, to increase lipophilicity (estimated ΔlogP ≈ +0.5) and steric bulk, which class-level SAR from this series indicates can modulate both cellular potency and metabolic stability without introducing COX-2 liability, as the 4-phenoxyphenyl R₂ substituent is the primary driver of COX-2 sparing [1] .

PGE₂ inhibition COX-2 sparing Colon cancer Inflammation Structure-activity relationship

Evidence Dimension 2: In Vitro mPGES-1 Inhibitory Activity — 4-Fluoro-3-methylphenyl (CAS 1274892-39-5) vs. 3-Fluoro-4-methoxyphenyl (TH-644) Substitution Pattern

TH-644 (4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine) is the most extensively characterized aminothiazole sharing the 4-phenoxyphenyl-amine motif with CAS 1274892-39-5. TH-644 inhibited IL-1β-induced PGE₂ production in human gingival fibroblasts with an IC₅₀ of 1.5 μM and suppressed recombinant mPGES-1 activity without affecting COX-2 expression or activity [1]. In RAW 264.7 osteoclast precursor cells, TH-644 significantly reduced both RANKL- and LPS-mediated osteoclastogenesis and PGE₂ production [2]. In a rat ligature-induced periodontitis model, the related aminothiazole TH-848 reduced alveolar bone loss by 46% via local treatment, establishing in vivo proof-of-concept for this chemotype [1]. CAS 1274892-39-5 differs from TH-644 by repositioning the fluorine from the 3- to the 4-position and replacing the 4-methoxy group with a 3-methyl group. This substitution swaps a hydrogen-bond-accepting methoxy for a lipophilic methyl, which class-level SAR suggests may enhance metabolic stability by removing a potential O-demethylation site while preserving the electron-withdrawing fluorine effect on the aromatic ring [3].

mPGES-1 inhibition Periodontitis Bone resorption PGE₂ synthase Osteoclastogenesis

Evidence Dimension 3: Phenoxy vs. Methoxy Substituent at the Exocyclic Amine — Determinant of COX-2 Sparing Selectivity

A critical structural determinant identified in the Smith et al. (2012) SAR study is the identity of the R₂ substituent on the exocyclic amine. Analogs bearing the 4-phenoxyphenyl group at R₂ (such as compounds 1a, 2a–2e) consistently demonstrated high cellular PGE₂ reduction (80–89% at 1 μM) while maintaining negligible COX-2 inhibition (COX-2 IC₅₀ > 5 μM for all 4-phenoxyphenyl-containing analogs tested) [1]. In contrast, analogs with a 3,4-methylenedioxyphenyl (3-OCH₂O-4-Ph) R₂ substituent (compounds 4a–4e) exhibited the highest PGE₂ reduction (85–98%) but with concomitant potent COX-2 inhibition (COX-2 IC₅₀ = 0.41–0.93 μM), indicating a COX-2-dependent mechanism [1]. CAS 1274892-39-5 bears the 4-phenoxyphenyl R₂ substituent, placing it in the COX-2-sparing subclass. The closest methoxy analog, CAS 1024574-55-7 ((4-(4-fluoro-3-methylphenyl)(2,5-thiazolyl))(4-methoxyphenyl)amine), replaces this 4-phenoxyphenyl with a 4-methoxyphenyl group; in the SAR series, 4-methoxyphenyl R₂ analogs (e.g., compound 1h: R₁ = 4-Cl-Ph, R₂ = 4-OMe-Ph) showed PGE₂ reduction of 89.3 ± 2% but with COX-2 inhibition of only 12.0 ± 1% at 5 μM and COX-2 IC₅₀ > 5 μM, suggesting a more variable selectivity profile [1].

COX-2 selectivity PGE₂ pathway Phenoxyphenyl pharmacophore 2-Aminothiazole SAR Anti-inflammatory

Evidence Dimension 4: Hydrochloride Salt Form — Solubility and Formulation Advantages for In Vitro and In Vivo Studies

CAS 1274892-39-5 is supplied as the hydrochloride salt, which is anticipated to provide enhanced aqueous solubility relative to the free base form. This is particularly relevant because many 2-aminothiazole analogs in the published literature (e.g., compound 2b, TH-644, and TH-848) were tested as free bases and often required DMSO or specialized vehicles for in vitro assays and in vivo dosing [1] [2]. The hydrochloride salt form facilitates dissolution in aqueous buffers at physiologically relevant pH, potentially reducing vehicle-related artifacts in cell-based assays and enabling more reliable dose-response determinations. For in vivo pharmacology studies, improved aqueous solubility can translate to more flexible formulation options (e.g., saline or PBS-based vehicles) and more predictable pharmacokinetics [3]. While quantitative solubility data (e.g., kinetic solubility in PBS or FaSSIF) for CAS 1274892-39-5 has not been publicly reported, the general principle that hydrochloride salts of lipophilic amine-containing compounds exhibit 10- to 1000-fold improvements in aqueous solubility compared to their free base counterparts is well-established [3].

Hydrochloride salt Aqueous solubility Formulation Bioavailability In vivo dosing

Optimal Research and Industrial Application Scenarios for CAS 1274892-39-5 in PGE₂ Pathway-Targeted Drug Discovery


Scenario 1: COX-2-Sparing Anti-Inflammatory Lead Optimization — Back-Up or Comparator Chemotype to TH-644

In drug discovery programs targeting mPGES-1 or downstream PGE₂ biosynthesis for chronic inflammatory diseases (periodontitis, rheumatoid arthritis, osteoarthritis), CAS 1274892-39-5 serves as a structurally differentiated comparator to the benchmark aminothiazole TH-644. Its distinct 4-fluoro-3-methylphenyl substitution pattern eliminates the O-demethylation metabolic liability present in TH-644 and offers a different IP space [1] [2]. Procurement enables head-to-head profiling of cellular mPGES-1 potency, COX-2 selectivity window, and microsomal metabolic stability, providing critical SAR data to guide lead series selection.

Scenario 2: Colon Cancer PGE₂ Pathway Research — Tool Compound with Anticipated COX-2 Sparing

PGE₂ is a validated tumor-promoting mediator in colorectal cancer, and COX-2-sparing PGE₂ suppression is a therapeutically attractive strategy given the cardiovascular risks of long-term COX-2 inhibition [1]. The 4-phenoxyphenyl R₂ motif retained in CAS 1274892-39-5 is the validated pharmacophore for achieving potent cellular PGE₂ reduction (class EC₅₀ = 0.12–0.33 μM for 4-OPh-Ph R₂ analogs) with negligible COX-2 inhibition (COX-2 IC₅₀ > 5 μM) [3]. This compound is suitable for use as a tool molecule in HCA-7, SW837, or A549 xenograft models to interrogate the role of COX-2-independent PGE₂ biosynthesis in tumor growth and metastasis.

Scenario 3: Multi-Target Eicosanoid Pathway Profiling — Differentiation from N,4-Diaryl-1,3-Thiazole-2-Amine Pan-Inhibitors

The Rödl et al. (2014) multi-dimensional profiling study demonstrated that N,4-diaryl-1,3-thiazole-2-amines can be tuned to achieve distinct selectivity fingerprints across 5-LO, 12-LO, 15-LO, COX-1, and COX-2 [1]. CAS 1274892-39-5, with its unique combination of 4-fluoro-3-methylphenyl (C-4) and 4-phenoxyphenyl (N-2) substitution, is expected to exhibit a selectivity profile different from both the pan-inhibitor ST-1355 and the dual 5-LO/COX-2 inhibitor ST-1705. Systematic profiling of CAS 1274892-39-5 across these five eicosanoid pathway enzymes can identify whether the 3-methyl substituent shifts the selectivity fingerprint toward or away from lipoxygenase inhibition, providing valuable intellectual property and lead diversification opportunities.

Scenario 4: In Vivo Pharmacokinetic and Efficacy Bridging Studies Using Hydrochloride Salt Formulation

The hydrochloride salt form of CAS 1274892-39-5 offers practical formulation advantages for in vivo pharmacology. Researchers transitioning from in vitro PGE₂/mPGES-1 assays to rodent models of inflammation or cancer can leverage the anticipated aqueous solubility of the HCl salt to prepare dosing solutions in saline or PBS-based vehicles, avoiding the confounding effects of high DMSO or cyclodextrin concentrations required for free base analogs [1] [2]. This facilitates more reliable pharmacokinetic bridging from the aminothiazole class in vivo efficacy data already established for TH-848 (46% reduction in alveolar bone loss in rat periodontitis) and compound 1a (T/C values of 38–61% in three xenograft models) [2] [3].

Quote Request

Request a Quote for (4-(4-Fluoro-3-methylphenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.